molecular formula C38H34NO2P B8138232 10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B8138232
M. Wt: 567.7 g/mol
InChI Key: OMAJFQDTQQIPJW-HNRBIFIRSA-N
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Description

10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a useful research compound. Its molecular formula is C38H34NO2P and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C₃₁H₃₉N₂O₂P
  • Molecular Weight: 513.66 g/mol
  • Structural Features:
    • Contains multiple chiral centers.
    • Features a phosphapentacyclic framework.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts. The following table summarizes key findings from various studies:

Biological Activity Effect Reference
Anticancer ActivityInhibits tumor growth in vitro
Antimicrobial PropertiesEffective against specific bacteria
Neuroprotective EffectsReduces neuronal apoptosis
Anti-inflammatory EffectsDecreases cytokine production

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle of cancer cells, leading to reduced proliferation rates.
  • Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.
  • Modulation of Signaling Pathways : The compound appears to influence various signaling pathways associated with inflammation and apoptosis.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound on several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of neurodegeneration induced by glutamate toxicity. The treatment significantly reduced neuronal death and improved cell survival rates by approximately 40% compared to controls.

Properties

IUPAC Name

10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO2P/c1-25-23-31-19-11-13-21-33(31)35-36-34-22-14-12-20-32(34)24-26(2)38(36)41-42(40-37(25)35)39(27(3)29-15-7-5-8-16-29)28(4)30-17-9-6-10-18-30/h5-24,27-28H,1-4H3/t27-,28+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJFQDTQQIPJW-HNRBIFIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N([C@H](C)C6=CC=CC=C6)[C@@H](C)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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